N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a benzofuran moiety, and an ethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-4-26-15-8-6-14(7-9-15)18-20(24-28-23-18)22-21(25)19-13(3)16-11-12(2)5-10-17(16)27-19/h5-11H,4H2,1-3H3,(H,22,24,25) |
InChI Key |
UPBRHLXOFWXGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and an appropriate nitrile. The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the ethoxyphenyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while reduction can produce reduced benzofuran analogs .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring and benzofuran moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and benzofuran derivatives, such as:
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and benzofuran moiety sets it apart from other similar compounds, potentially offering a broader range of applications and activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
